molecular formula C19H21N3O4 B2783754 4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one CAS No. 2380081-72-9

4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one

Cat. No. B2783754
CAS RN: 2380081-72-9
M. Wt: 355.394
InChI Key: IWAHTKNZSQYPLP-UHFFFAOYSA-N
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Description

The compound “4-[2-(2-Methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one” is a chemical compound with the molecular formula C19H21N3O4. It is related to a class of compounds that have shown potential as ligands for Alpha1-Adrenergic Receptor .

Mechanism of Action

While the exact mechanism of action for this compound is not specified, it may be inferred from related compounds. For example, compounds with similar structures have been found to act as ligands for Alpha1-Adrenergic Receptors . These receptors are a major therapeutic target for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Future Directions

The future directions for this compound could involve further exploration of its potential as a ligand for Alpha1-Adrenergic Receptors . This could include in-depth studies of its bioactivity, pharmacokinetics, and potential therapeutic applications.

properties

IUPAC Name

4-[2-(2-methoxyphenyl)acetyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c1-25-16-6-4-3-5-14(16)11-18(23)21-9-10-22(19(24)13-21)15-7-8-20-17(12-15)26-2/h3-8,12H,9-11,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWAHTKNZSQYPLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCN(C(=O)C2)C3=CC(=NC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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